![molecular formula C15H18ClNO2 B2489524 N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide CAS No. 2361883-77-2](/img/structure/B2489524.png)
N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide, also known as cloxazolam, is a benzodiazepine derivative that has been widely used as a hypnotic and anxiolytic agent. It was first synthesized in 1971 and has since been used for the treatment of anxiety disorders, insomnia, and epilepsy.
Wirkmechanismus
Cloxazolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor and increases the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in the anxiolytic, sedative, and anticonvulsant effects of N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide.
Biochemical and Physiological Effects:
Cloxazolam has been shown to have a number of biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. It also has muscle relaxant properties and can cause drowsiness and impaired coordination.
Vorteile Und Einschränkungen Für Laborexperimente
Cloxazolam has been widely used in laboratory experiments due to its well-established synthesis method and its known pharmacological properties. It has been used as a tool for studying the GABA-A receptor and for investigating the mechanisms of action of benzodiazepines. However, it is important to note that N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide has limitations in terms of its specificity and selectivity for the GABA-A receptor, and caution should be exercised when interpreting results obtained with this compound.
Zukünftige Richtungen
There are several future directions for research on N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide. One area of interest is the development of more selective and specific GABA-A receptor modulators that can be used for the treatment of anxiety disorders, insomnia, and epilepsy. Another area of interest is the investigation of the long-term effects of N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide use, particularly in terms of its potential for tolerance and dependence. Additionally, research could be conducted to explore the potential for N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide to be used in combination with other drugs for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypropenyl-oxazoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide. This synthesis method has been well-established and has been used for the production of N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide in both the pharmaceutical industry and in research laboratories.
Wissenschaftliche Forschungsanwendungen
Cloxazolam has been extensively studied for its therapeutic effects on anxiety disorders, insomnia, and epilepsy. It has been found to be effective in reducing anxiety and promoting sleep in patients with anxiety disorders and insomnia. In addition, it has been shown to have anticonvulsant properties and has been used for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxan-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-2-14(18)17-15(8-3-9-19-11-15)10-12-4-6-13(16)7-5-12/h2,4-7H,1,3,8-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRVPNFCSSWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCOC1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.